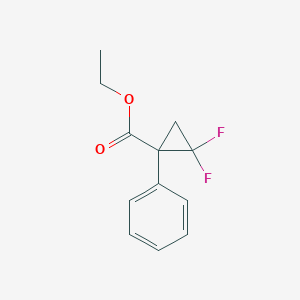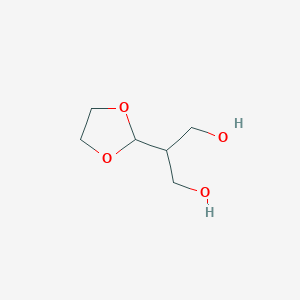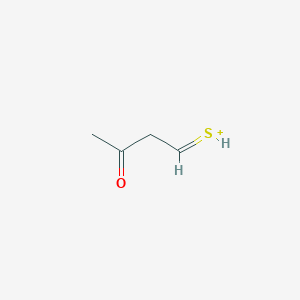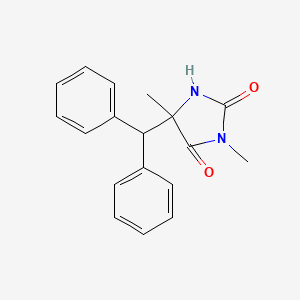![molecular formula C30H38N2O3 B12561116 2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate CAS No. 189070-42-6](/img/structure/B12561116.png)
2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate is a complex organic compound with a molecular formula of C30H38N2O3 This compound is characterized by its biphenyl and pyrimidinyl groups, which are linked through a hexyloxy chain and an octanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate typically involves multiple steps:
Formation of the Biphenyl Intermediate: The initial step involves the synthesis of the biphenyl intermediate. This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl compound and a boronic acid derivative under palladium-catalyzed conditions.
Hexyloxy Substitution: The biphenyl intermediate is then subjected to a nucleophilic substitution reaction with hexyloxy groups, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Pyrimidinyl Addition: The next step involves the addition of the pyrimidinyl group to the hexyloxy-substituted biphenyl. This can be done through a nucleophilic aromatic substitution reaction.
Esterification: Finally, the compound undergoes esterification with octanoic acid in the presence of a catalyst such as sulfuric acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate involves its interaction with specific molecular targets. The biphenyl and pyrimidinyl groups can interact with enzymes or receptors, modulating their activity. The hexyloxy chain and octanoate ester may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4’-(Methoxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate
- 2-[4’-(Ethoxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate
- 2-[4’-(Butoxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate
Uniqueness
2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate is unique due to its hexyloxy substitution, which imparts distinct physicochemical properties. This substitution can enhance the compound’s lipophilicity, making it more suitable for applications requiring membrane permeability. Additionally, the octanoate ester provides a balance between hydrophilicity and hydrophobicity, contributing to its versatility in various research and industrial applications.
Eigenschaften
CAS-Nummer |
189070-42-6 |
|---|---|
Molekularformel |
C30H38N2O3 |
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
[2-[4-(4-hexoxyphenyl)phenyl]pyrimidin-5-yl] octanoate |
InChI |
InChI=1S/C30H38N2O3/c1-3-5-7-9-10-12-29(33)35-28-22-31-30(32-23-28)26-15-13-24(14-16-26)25-17-19-27(20-18-25)34-21-11-8-6-4-2/h13-20,22-23H,3-12,21H2,1-2H3 |
InChI-Schlüssel |
MRSJASINWHUFLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OC1=CN=C(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate](/img/structure/B12561037.png)
![5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12561052.png)

![3-Phenyl-2-[(propan-2-yl)oxy]-4-sulfanylidenecyclobut-2-en-1-one](/img/structure/B12561056.png)
![Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B12561072.png)
![4-[(4-Amino-1-methyl-pyrrole-2-carbonyl)amino]naphthalene-1,7-disulfonic acid](/img/structure/B12561074.png)



![[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester](/img/structure/B12561112.png)

![Cyclohexane, [(1,1-dimethylethoxy)methyl]-](/img/structure/B12561120.png)
![(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol](/img/structure/B12561127.png)

